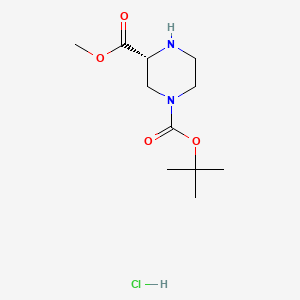

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Vue d'ensemble

Description

®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride typically involves the reaction of tert-butyl chloroformate with ®-3-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(R)-3-methylpiperazine+tert-butyl chloroformate→(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity of the final product, which is essential for its application in pharmaceuticals and other industries.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have identified (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride as a promising candidate for developing antiviral agents. Its structure allows it to interact with viral proteins, potentially inhibiting their function. For instance, it has been studied as an inhibitor of the main protease (Mpro) in coronaviruses, which is crucial for viral replication .

Neurological Research

This compound has shown potential in neurological studies due to its ability to modulate neurotransmitter systems. It may serve as a scaffold for designing drugs targeting specific receptors involved in cognitive functions and mood regulation. The piperazine moiety is particularly relevant for enhancing central nervous system penetration .

Synthetic Intermediate

This compound acts as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in creating more complex molecules that exhibit biological activity. The compound's ability to undergo further functionalization allows chemists to explore diverse synthetic pathways .

Chiral Synthesis

The presence of the chiral center in this compound makes it valuable for asymmetric synthesis processes. It can be used to produce other chiral compounds that are essential in pharmaceuticals, enhancing the selectivity and efficacy of drugs .

Case Studies

Mécanisme D'action

The mechanism of action of ®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

- (S)-1-Boc-3-methylpiperazine

- 1-Benzyl 3-methyl (3R)-piperazine-1,3-dicarboxylate

Uniqueness

®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methyl groups provide steric hindrance and influence its reactivity and interactions with other molecules.

Activité Biologique

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a compound with significant potential in pharmacological applications. Its unique structure and properties make it a subject of interest in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.

- Chemical Formula : C₁₁H₂₁ClN₂O₄

- Molecular Weight : 280.75 g/mol

- IUPAC Name : 1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate; hydrochloride

- CAS Number : 438631-77-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Research indicates that this compound may act as a positive allosteric modulator for certain receptors, enhancing their activity without directly activating them. This mechanism can lead to improved efficacy in drug formulations targeting specific pathways.

Pharmacological Studies

Several studies have characterized the pharmacological profile of this compound:

- Dopaminergic Activity : In vitro studies suggest that (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride may enhance dopamine receptor signaling, which is crucial for treating conditions like Parkinson's disease and schizophrenia .

- Neuroprotective Effects : The compound has shown potential neuroprotective effects in animal models, possibly due to its ability to modulate neurotransmitter release and receptor sensitivity .

- Cytotoxicity and Antitumor Activity : Preliminary investigations into its cytotoxic properties have indicated that it may induce apoptosis in specific cancer cell lines, suggesting potential as an anticancer agent .

Case Study 1: Dopaminergic Modulation

A study evaluated the effects of this compound on dopaminergic signaling in HEK293 cells expressing human D1 receptors. The results demonstrated a significant increase in cAMP levels, indicating enhanced receptor activity. The compound exhibited an EC50 value of approximately 2.3 nM, showcasing its potency as a modulator .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved motor function. Behavioral assays indicated enhanced locomotor activity compared to control groups, supporting its potential application in neurodegenerative disorders .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₂₁ClN₂O₄ |

| Molecular Weight | 280.75 g/mol |

| EC50 (Dopamine D1) | 2.3 nM |

| Neuroprotective Efficacy | Significant improvement in motor function |

| Study Type | Findings |

|---|---|

| In Vitro | Enhanced cAMP levels in HEK293 cells |

| In Vivo | Reduced neuronal loss in rodent models |

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZKKNPBRVNHQT-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662468 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251903-83-9 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.